Biochemical Potency: PRMT5-IN-15 Demonstrates 11-Fold Higher Potency Than GSK3326595
In biochemical methyltransferase assays, PRMT5-IN-15 exhibits an IC₅₀ of 0.84 nM , compared to GSK3326595 (pemrametostat) which demonstrates an IC₅₀ of 9.2 nM against PRMT5 under comparable assay conditions [1]. This represents an 11-fold potency advantage in the biochemical setting. Notably, JNJ-64619178 (onametostat) shows higher biochemical potency at 0.14 nM , placing PRMT5-IN-15 as an intermediate-potency option between these two well-characterized clinical candidates.
| Evidence Dimension | PRMT5 Biochemical IC₅₀ |
|---|---|
| Target Compound Data | 0.84 nM |
| Comparator Or Baseline | GSK3326595: 9.2 nM; JNJ-64619178: 0.14 nM |
| Quantified Difference | 11-fold more potent than GSK3326595; 6-fold less potent than JNJ-64619178 |
| Conditions | In vitro methyltransferase activity assay |
Why This Matters
Researchers requiring sub-nanomolar PRMT5 inhibition without the pseudo-irreversible binding mechanism of JNJ-64619178 may find PRMT5-IN-15 a suitable alternative.
- [1] Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Molecules. 2022 Oct 6;27(19):6637. View Source
